molecular formula C22H24N2O6S B11068588 methyl S-benzyl-N-({[N-(phenylcarbonyl)glycyl]oxy}acetyl)cysteinate

methyl S-benzyl-N-({[N-(phenylcarbonyl)glycyl]oxy}acetyl)cysteinate

Cat. No.: B11068588
M. Wt: 444.5 g/mol
InChI Key: DXBQIZQZYVXZOD-UHFFFAOYSA-N
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Description

METHYL 2-[(2-{[2-(BENZOYLAMINO)ACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its intricate structure, which includes benzoylamino, acetyl, and benzylsulfanyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-{[2-(BENZOYLAMINO)ACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzoylamino and acetyl derivatives, followed by their coupling with benzylsulfanyl propanoate under controlled conditions. Common reagents used in these reactions include benzoyl chloride, acetic anhydride, and benzyl mercaptan. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-{[2-(BENZOYLAMINO)ACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being crucial for successful reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

METHYL 2-[(2-{[2-(BENZOYLAMINO)ACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{[2-(BENZOYLAMINO)ACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(BENZOYLAMINO)BENZOATE
  • METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE

Uniqueness

METHYL 2-[(2-{[2-(BENZOYLAMINO)ACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-[[2-(2-benzamidoacetyl)oxyacetyl]amino]-3-benzylsulfanylpropanoate

InChI

InChI=1S/C22H24N2O6S/c1-29-22(28)18(15-31-14-16-8-4-2-5-9-16)24-19(25)13-30-20(26)12-23-21(27)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,27)(H,24,25)

InChI Key

DXBQIZQZYVXZOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)COC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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